4-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring but lacking the thiophene and carboxamide groups.
2-Thiophenecarboxamide: Contains the thiophene and carboxamide groups but lacks the pyrazole ring.
1-Ethyl-1H-pyrazole: Features the pyrazole ring with an ethyl group but lacks the bromine and thiophene components.
Uniqueness
4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE is unique due to its combination of a bromine atom, a pyrazole ring, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C12H14BrN3OS |
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Molecular Weight |
328.23 g/mol |
IUPAC Name |
4-bromo-N-[1-(1-ethylpyrazol-3-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H14BrN3OS/c1-3-16-5-4-10(15-16)8(2)14-12(17)11-6-9(13)7-18-11/h4-8H,3H2,1-2H3,(H,14,17) |
InChI Key |
ROZBHLLHMNBKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(C)NC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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